Product packaging for Isocytosine(Cat. No.:CAS No. 107646-87-7)

Isocytosine

Cat. No.: B025376
CAS No.: 107646-87-7
M. Wt: 111.1 g/mol
InChI Key: XQCZBXHVTFVIFE-UHFFFAOYSA-N
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Description

2-amino-4-hydroxypyrimidine is an aminopyrimidine in which the pyrimidine ring bears amino and hydroxy substituents at positions 2 and 4, respectively. It is a pyrimidone, an aminopyrimidine and a pyrimidine nucleobase.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5N3O B025376 Isocytosine CAS No. 107646-87-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCZBXHVTFVIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00148350
Record name Isocytosine
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Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

155831-92-8, 108-53-2
Record name 2,3-Dihydro-2-imino-4-pyrimidinol
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Isocytosine: Foundational Aspects in Advanced Chemical Research

Contextualization within Pyrimidine (B1678525) Base Isomerism and Analogues

Isocytosine (B10225) stands as a notable example within the realm of pyrimidine base isomerism and the study of nucleobase analogues. While cytosine features an amino group at the 4-position and a carbonyl group at the 2-position of the pyrimidine ring, this compound has these functional groups interchanged, with the amino group at the 2-position and a hydroxyl/carbonyl group at the 4-position. ontosight.aisigmaaldrich.com This structural difference, though seemingly minor, significantly impacts its tautomeric behavior and hydrogen bonding capabilities.

This compound exists in different tautomeric forms, primarily keto-N1H and keto-N3H tautomers in solution, with a nearly 1:1 ratio in water. acs.orgnih.govnih.gov A third, minor enol tautomer can also exist. acs.org The tautomerism of this compound is a subject of detailed study, as it influences its interactions and potential applications. lookchem.comacs.orgnih.govwikipedia.orgdergipark.org.tr In the solid state, this compound crystallizes with both major tautomers present in a 1:1 ratio, forming a dimer stabilized by three hydrogen bonds, analogous to the guanine-cytosine base pair. nih.govresearchgate.net This ability to form specific hydrogen bonding patterns makes it valuable in physical chemical studies. fishersci.calookchem.comsigmaaldrich.comwikipedia.org

Research into this compound and its analogues often involves exploring the impact of structural modifications on their properties and interactions. For instance, the 5-methyl derivative of this compound (5-methyl-isocytosine) has been studied due to the reported instability of 2'-deoxyisocytidine under certain conditions. glenresearch.comigem.org Studies have also investigated the complex formation of this compound tautomers with metal ions like palladium(II) and platinum(II), revealing preferential coordination sites. acs.orgnih.govnih.govrsc.org

This compound can be synthesized through various chemical routes, including the condensation of guanidine (B92328) with malic acid or the amination of uracil (B121893) derivatives. ontosight.aiwikipedia.orgwikipedia.org Recent research has also explored novel synthetic methods for constructing this compound scaffolds, including DNA-compatible reactions. researchgate.netnih.gov

Table 1: Selected Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC4H5N3O ontosight.aifishersci.calookchem.comsigmaaldrich.comchemsrc.com
Molecular Weight111.10 g/mol fishersci.calookchem.comsigmaaldrich.comchemsrc.com
CAS Number108-53-2 fishersci.calookchem.comsigmaaldrich.comwikipedia.orgchemsrc.cominnexscientific.com
PubChem CID66950 fishersci.casigmaaldrich.comwikipedia.orginnexscientific.comnih.govuni.lu
Melting Point275 °C lookchem.comchemsrc.com
Density1.5±0.1 g/cm³ or 1.55 g/cm³ lookchem.comchemsrc.com
SolubilitySoluble in DMF, DMSO, hot water, and AcOH fishersci.calookchem.comsigmaaldrich.com

Significance in Non-Canonical Nucleic Acid Systems and Artificial Genetic Constructs

This compound plays a significant role in the development and study of non-canonical nucleic acid systems and artificial genetic constructs, often referred to as xenobiotic nucleic acids (XNAs). igem.orgresearchgate.netsci-hub.se Its ability to form a distinct base pair with isoguanine (B23775) (isoG) has been a key area of research. wikipedia.orgglenresearch.comchemsrc.comresearchgate.netglpbio.comjst.go.jpnih.govfrontiersin.orgnih.govmedchemexpress.comresearchgate.netrsc.org This isoC:isoG base pair forms three hydrogen bonds, similar to the natural G:C pair, but with a different hydrogen bonding pattern. glenresearch.comjst.go.jpnih.gov

The incorporation of this compound and isoguanine into synthetic DNA and RNA has been explored to expand the genetic alphabet beyond the standard four bases (A, T, C, G). wikipedia.orgchemsrc.comresearchgate.netsci-hub.seglpbio.comjst.go.jpnih.govmedchemexpress.comrsc.org This has led to the development of systems like "hachimoji" DNA and RNA, which utilize eight building blocks, including isoC and isoG, to store and transfer genetic information. wikipedia.orgchemsrc.comglpbio.commedchemexpress.com Research findings indicate that the isoC:isoG pair can be recognized and replicated by polymerases, although challenges related to tautomerization and mispairing with natural bases have been observed and addressed in ongoing research. researchgate.netnih.govnih.govrsc.org

The study of this compound in artificial genetic systems contributes to a deeper understanding of the fundamental principles governing molecular recognition and information storage in nucleic acids. jst.go.jpfrontiersin.org It provides a platform for creating novel genetic polymers with potentially altered properties, such as increased stability or altered interactions with proteins. ontosight.aiigem.orgresearchgate.net The development of unnatural base pairs like isoC:isoG is a crucial aspect of synthetic biology, aiming to create orthogonal genetic systems that can function alongside or independently of natural DNA and RNA. igem.orgresearchgate.netsci-hub.sejst.go.jp

Detailed research findings highlight the base-pairing stability of this compound with isoguanine and its interactions with natural bases. Studies involving nuclear magnetic resonance (NMR) spectroscopy have provided insights into the structure and stability of oligonucleotides containing this compound. sigmaaldrich.com While the isoC:isoG pair shows promise, research continues to optimize its properties and minimize undesirable interactions, such as mispairing with thymine (B56734) due to isoguanine tautomerization. researchgate.netnih.govnih.govrsc.org Modifications, such as the 5-methyl group on this compound, have been explored to improve stability and performance in enzymatic processes like PCR amplification. glenresearch.comigem.orgnih.govnih.gov

Table 2: Base Pairing Properties of this compound

PartnerHydrogen BondsNotesSource
Isoguanine3Forms a non-canonical base pair analogous to G:C. glenresearch.comjst.go.jpnih.gov
This compound3Forms a dimer in the solid state between different tautomers. nih.govresearchgate.net
Guanine (B1146940)-Can pair in a "reversed Watson-Crick" manner in some contexts. frontiersin.orgsemanticscholar.org

The use of this compound in artificial genetic constructs has implications for various fields, including the development of new molecular tools, diagnostics, and potentially in creating organisms with expanded genetic capabilities. ontosight.aiigem.orgjst.go.jp

Prototropic Tautomerism of Isocytosine

Tautomeric Equilibria and Forms

Isocytosine (B10225) possesses two labile protons and five conjugated tautomeric sites, allowing for a variety of tautomeric structures. mdpi.com Studies have identified several key tautomers that participate in these equilibria.

Stability and Interconversion of 1,2-I, 2,3-I, 1H-Ketoamino, and 3H-Ketoamino Tautomers

Among the possible tautomers, the 1H-ketoamino and 3H-ketoamino forms are frequently discussed as being particularly stable. nih.govresearchgate.netsemanticscholar.orgmdpi.com These forms differ in the position of the proton on the ring nitrogen atoms, specifically N1 and N3, and the location of the double bond within the ring. The 3H-ketoamino form is often reported as the most stable tautomer in polar solvents. researchgate.netsemanticscholar.orgmdpi.com

This compound tautomers can interconvert, and this process can be influenced by the surrounding environment. The interconversion rates can vary depending on the phase (gas, solution, solid) and the presence of other molecules, such as water or hydrogen-bonding partners. nih.govresearchgate.netdergipark.org.trdergipark.org.tr Variable-temperature NMR experiments have been used to study the dynamics of this tautomerism in solution. nih.govmdpi.comnih.gov

Theoretical calculations, such as Density Functional Theory (DFT), have been extensively used to investigate the relative energies and stabilities of different this compound tautomers. nih.govmdpi.comdergipark.org.trdergipark.org.trmdpi.comacs.orgcapes.gov.brasianjournalofphysics.com These calculations often confirm that the 1,2-I and 2,3-I tautomers (which correspond to the 1H and 3H-ketoamino forms, respectively, depending on the specific numbering scheme used) have the lowest energies, with the 2,3-I tautomer often calculated as the most stable. nih.govmdpi.com

Amino-Oxo and Amino-Hydroxy Tautomeric Forms

This compound can also exist in amino-oxo and amino-hydroxy tautomeric forms. The amino-oxo form is characterized by a carbonyl group (C=O) and an amino group (NH2). The amino-hydroxy form, also referred to as the amino-enol form, contains a hydroxyl group (C-OH) and an amino group. dergipark.org.trasianjournalofphysics.comtubitak.gov.trbibliotekanauki.plresearchgate.net

In certain environments, such as the gas phase or when isolated in an inert matrix, the amino-hydroxy tautomer can be favored or coexist with the amino-oxo form. mdpi.comasianjournalofphysics.combibliotekanauki.pl However, in polar solvents and the solid state, the amino-oxo (ketoamino) forms are generally more prevalent. researchgate.netsemanticscholar.orgmdpi.combibliotekanauki.pl The interconversion between these forms can be induced by factors like UV irradiation. dergipark.org.trdergipark.org.trtubitak.gov.trresearchgate.net

Environmental Influence on Tautomeric Preferences

The tautomeric equilibrium of this compound is significantly influenced by the environment, including the phase and the nature of the solvent. nih.govresearchgate.netacs.orgbibliotekanauki.plresearchgate.net

Tautomerism in Gas Phase Environments

In the gas phase, where intermolecular interactions are minimal, the intrinsic stabilities of the tautomers play a more dominant role. Studies using techniques like matrix isolation spectroscopy and quantum chemical calculations have provided insights into the tautomeric preferences in this environment. mdpi.comdergipark.org.trdergipark.org.trmdpi.comasianjournalofphysics.combibliotekanauki.plbiopolymers.org.ua

Theoretical studies suggest that in the gas phase, the aromatic amino-hydroxy and amino-oxo isomers can be favored. mdpi.com For instance, one study indicated that in the gas phase, a mixture of aromatic amino-hydroxy (approximately 79.67%) and amino-oxo (approximately 20.4%) isomers are favored. mdpi.com

Tautomeric Distribution in Solution (Aqueous and Organic Solvents)

The presence of a solvent significantly affects the tautomeric equilibrium due to solute-solvent interactions, particularly hydrogen bonding and dielectric effects. bibliotekanauki.plresearchgate.net

In aqueous solutions, this compound is known to exist in an equilibrium of tautomers, with the 3H-ketoamino form often reported as the most stable. researchgate.netsemanticscholar.orgmdpi.com However, the specific distribution can be complex, and various studies using techniques like NMR spectroscopy have investigated the tautomeric composition. nih.govmdpi.comdergipark.org.trdergipark.org.trnih.govscilit.comresearchgate.net The tautomers can also form dimers in solution, stabilized by hydrogen bonds. nih.govmdpi.comresearchgate.net

In organic solvents, the tautomeric distribution can differ from that in water due to variations in polarity and hydrogen-bonding capabilities. While the 3H-ketoamino form is generally favored in polar solvents, the relative stabilities of other tautomers can change in less polar or aprotic environments. researchgate.netsemanticscholar.orgmdpi.com

Solid-State Tautomeric Coexistence and Dominance

In the solid state, the tautomeric form(s) present are determined by crystal packing effects and intermolecular interactions, primarily hydrogen bonding. nih.govresearchgate.netsemanticscholar.orgmdpi.comnih.govresearchgate.net

Solid this compound has been observed to crystallize with a coexistence of tautomers. nih.govnih.gov Notably, both the 1H and 3H-ketoamino tautomers can be found in a 1:1 ratio in solid this compound, forming hydrogen-bonded dimers. nih.govnih.gov This dimerization motif is similar to the base pairing observed in guanine-cytosine pairs in DNA. nih.govmdpi.comresearchgate.net The ability of this compound to crystallize as specific tautomers can be influenced by co-crystallization with other molecules that act as hydrogen-bonding partners, stabilizing a particular form. researchgate.netsemanticscholar.orgmdpi.comnih.gov

Data Table: Selected Tautomer Stabilities and Distributions

EnvironmentDominant Tautomer(s)NotesSource(s)
Gas PhaseAmino-hydroxy, Amino-oxoSpecific ratios can vary based on theoretical methods. mdpi.comasianjournalofphysics.combibliotekanauki.pl
Polar Solvents (e.g., Water)3H-Ketoamino (2,3-I)Often reported as the most stable. Coexistence with other forms. researchgate.netsemanticscholar.orgmdpi.comresearchgate.net
Solid State1H-Ketoamino, 3H-KetoaminoOften found in a 1:1 ratio, forming hydrogen-bonded dimers. nih.govsemanticscholar.orgmdpi.comnih.gov

Detailed Research Findings:

Research employing various spectroscopic techniques and computational methods has provided detailed insights into this compound tautomerism. For example, IR spectroscopy has been used to study tautomers in inert matrices, revealing the presence of amino-hydroxy forms. dergipark.org.trdergipark.org.trbibliotekanauki.plbiopolymers.org.ua NMR spectroscopy is a key tool for studying tautomeric equilibria and dynamics in solution. nih.govmdpi.comdergipark.org.trdergipark.org.trnih.govscilit.comresearchgate.net X-ray diffraction studies have elucidated the tautomeric forms present in crystalline this compound and its co-crystals, highlighting the role of hydrogen bonding in solid-state structures. semanticscholar.orgmdpi.comnih.govresearchgate.net

Theoretical calculations, particularly DFT, have been crucial for determining the relative energies, geometries, and vibrational frequencies of various tautomers, complementing experimental observations. nih.govmdpi.comdergipark.org.trdergipark.org.trmdpi.comacs.orgcapes.gov.brasianjournalofphysics.com These studies have helped to map the potential energy surfaces for tautomeric interconversion and understand the influence of substituents and environment on tautomeric preferences. nih.govmdpi.commdpi.comacs.orgasianjournalofphysics.com

Photo-induced tautomerism of this compound has also been investigated, showing that UV irradiation can lead to the interconversion between amino-oxo and amino-hydroxy forms, particularly in solution and isolated matrices. dergipark.org.trdergipark.org.trtubitak.gov.trresearchgate.net

Photo-Induced Tautomerism and Photoreactivity Pathways

Oxo-Hydroxy Phototautomerism Mechanisms via UV Irradiation

Irradiation of this compound with UV light, particularly UVC light, has been shown to induce oxo-hydroxy phototautomerism sigmaaldrich.comnih.govfishersci.finih.gov. This process involves the conversion of an oxo tautomer to a hydroxy (enol) tautomer. Experimental studies in aqueous solutions irradiated with UVC light have quantified the rate of this phototautomerism. sigmaaldrich.comnih.govfishersci.fi

Reaction TypeRate Constant (min⁻¹)
Photo-induced (forward)5.29 × 10⁻³
Backward (after removing UV)0.12 × 10⁻³

These findings indicate that the photochemical conversion is significantly faster than the thermal backward reaction sigmaaldrich.comnih.gov.

Theoretical investigations using methods such as TD-DFT have explored the mechanisms of this oxo-hydroxy phototautomerism. Two potential mechanisms have been investigated. One mechanism involves a consecutive dissociation and association of a proton via conical intersections between the S₀ and S₁ electronic states sigmaaldrich.comnih.gov. This process is suggested to occur along a ¹πσ* excited-state reaction pathway sigmaaldrich.comnih.gov.

A more probable mechanism identified through theoretical studies involves an excited-state hydrogen transfer catalyzed by a water molecule sigmaaldrich.comnih.govnih.gov. This water-assisted proton transfer is suggested to occur along a ¹ππ* excited-state reaction pathway, found over the Intrinsic Reaction Coordinate (IRC) ground-state energy curve sigmaaldrich.comnih.gov. The presence of a water molecule has been shown to drastically reduce the energy barrier for this process in both the ground and excited states sigmaaldrich.comnih.govnih.gov.

Excited-State Proton Transfer Processes and Associated Mechanisms (PIDA, IRC)

Excited-state proton transfer (ESPT) is a key process in the photochemistry of molecules containing labile protons, such as this compound. Upon absorption of UV light, this compound is promoted to an excited electronic state, from which proton transfer can occur. The mechanisms of ESPT in this compound have been investigated to understand its photoreactivity nih.govfishersci.fi.

The Photo-Induced Dissociation-Association (PIDA) mechanism has been proposed to explain phototransformations in some pyrimidine (B1678525) derivatives, including this compound analogues uni.lu. The initial step of the PIDA mechanism involves the dissociation of an N-H or O-H bond in the excited state, typically along a repulsive ¹πσ* excited-state pathway uni.lunih.govuni.lunih.gov. This is followed by the association of the proton to another hydrogen-accepting site on the molecule uni.lu. The ¹πσ* excited state is considered the active state driving the PIDA mechanism uni.lunih.govuni.lunih.gov. Studies on imino tautomers of this compound have suggested that transformations involving H-N detachment occur through ¹πσ* excited-state reaction paths, leading to crossings between the ¹πσ* and S₀ states uni.lu.

The Intrinsic Reaction Coordinate (IRC) method is a theoretical approach used to follow reaction pathways on potential energy surfaces. IRC calculations have been applied to study the mechanisms of tautomeric conversions in molecules, including nucleobases and their analogues sigmaaldrich.comuni.lunih.gov. By following the IRC curve, researchers can trace the minimum energy pathway connecting reactants, transition states, and products. In the context of this compound phototautomerism, IRC calculations, particularly when combined with excited-state calculations, have provided insights into the energy profiles and mechanisms of proton transfer, including those mediated by water molecules sigmaaldrich.comuni.lunih.gov. The IRC approach helps to visualize and understand the atomic motions involved in the proton transfer process in both the ground and excited states sigmaaldrich.comuni.lunih.gov.

Theoretical studies investigating ESPT in this compound, sometimes involving a water molecule as a catalyst, have utilized IRC calculations to map the reaction pathways sigmaaldrich.comuni.lunih.govnih.gov. These studies have shown that the inclusion of a water molecule can significantly alter the energy barriers and the mechanism of the photochemical reaction sigmaaldrich.comuni.lunih.govnih.gov. The interplay between different excited states (like ¹ππ* and ¹πσ*) and their crossings (conical intersections) plays a crucial role in directing the excited-state dynamics and facilitating tautomeric conversion via proton transfer processes like those described by variations of the PIDA and mechanisms explored along IRC pathways uni.luuni.lunih.govsigmaaldrich.comuni.lunih.govnih.gov.

Spectroscopic Characterization and Analysis of Isocytosine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution and solid states. For isocytosine (B10225), NMR is particularly useful for investigating its tautomeric forms and hydrogen bonding arrangements nih.govrsc.org.

Variable-Temperature NMR for Tautomeric Equilibria in Solution

In solution, this compound exists as a mixture of tautomers that interconvert rapidly at room temperature, leading to averaged NMR signals rsc.orgresearchgate.netrsc.org. Variable-temperature NMR experiments are essential to slow down this exchange process and observe signals corresponding to individual tautomeric forms rsc.orgnih.gov. Low-temperature NMR studies of this compound in solvents like deuterated dimethyl formamide (B127407) (DMF-d7) have shown the presence of two tautomers, identifiable by distinct signals rsc.orgrsc.org. The formation of hydrogen-bonded dimers between these tautomers in solution upon cooling has been confirmed by low-temperature NMR, including 1H and 15N NMR experiments rsc.orgnih.govrsc.org. Intermolecular hydrogen bonding interactions can be inferred from the deshielding of specific protons in the NMR spectra rsc.org.

Variable-temperature NMR experiments have demonstrated that this compound can form a dimer in solution where two different tautomeric forms are bound by intermolecular hydrogen bonds nih.gov. The stability of these dimers correlates with the calculated relative energy of the tautomers nih.gov.

Solid-State NMR for Intermolecular Hydrogen Bonding Analysis

Solid-state NMR provides detailed information about the local structure and dynamics in the solid phase, complementing data from diffraction methods rsc.orgresearchgate.net. In the solid state, this compound crystallizes with two tautomers present in a 1:1 ratio rsc.orgresearchgate.netrsc.org. Solid-state NMR allows for the resolution of signals from these individual tautomers researchgate.net. Notably, the 1H chemical shifts of NH protons involved in intermolecular hydrogen bonds are significantly different from those of free NH groups, providing direct evidence of hydrogen bonding arrangements rsc.orgresearchgate.netrsc.org. This difference in chemical shift can be as large as 3 ppm rsc.orgresearchgate.net. Solid-state NMR, combined with theoretical calculations, has been used to obtain precise structural parameters related to intermolecular hydrogen bonds in solid this compound, drawing analogies to Watson-Crick G-C base pairs rsc.orgrsc.org.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, is highly sensitive to the functional groups and molecular structure of a compound, making it valuable for identifying different tautomers and studying molecular interactions acs.orgnih.gov.

Vibrational Spectroscopic Identification of Tautomers

IR and Raman spectra of this compound in different phases can reveal the presence of various tautomeric forms scilit.com. The vibrational modes associated with specific bonds and functional groups differ between tautomers, allowing for their spectroscopic identification nih.gov. Studies on related compounds like 5-bromocytosine (B1215235) have shown that IR spectroscopy can identify amino-oxo and amino-hydroxy tautomers in the isolated state nih.gov. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman data to assign vibrational bands to specific tautomers and confirm their presence acs.orgnih.gov.

Matrix Isolation Infrared Studies

Matrix isolation IR spectroscopy involves trapping molecules in a solid inert gas matrix at very low temperatures, which isolates individual molecules and prevents intermolecular interactions, allowing for the study of intrinsic molecular properties and less stable tautomers scilit.comcapes.gov.brplu.mx. Matrix isolation IR studies of this compound have been conducted to investigate its tautomerism in the absence of strong intermolecular forces scilit.comosti.gov. These studies, often combined with ab initio calculations, help in understanding the relative stabilities of different tautomers and their vibrational characteristics scilit.comosti.gov. UV irradiation of matrix-isolated this compound can induce tautomeric transitions, leading to changes in the observed IR spectrum researchgate.netdergipark.org.trdntb.gov.ua.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis absorption and fluorescence spectroscopy provide information about the electronic transitions within a molecule, which are influenced by its structure and environment, including tautomeric form nih.govdergipark.org.trnih.gov.

UV-Vis absorption spectra of this compound have been studied in solution and solid states nih.govacs.org. The position and intensity of absorption bands are sensitive to the tautomeric composition dergipark.org.tr. Changes in the UV absorption spectrum upon irradiation with UV light indicate photo-induced tautomerism in aqueous solutions dergipark.org.tr. Theoretical calculations are often used to predict the UV spectra of different tautomers and help interpret experimental results dergipark.org.tr.

Steady-State and Time-Resolved Fluorescence Spectroscopy

Research utilizing steady-state and time-resolved fluorescence spectroscopy has provided direct evidence for efficient nonradiative deactivation mechanisms in this compound nih.govresearchgate.net. Specifically, studies have shown a highly efficient nonradiative mechanism occurring through internal conversion from the ππ* state of the keto-N(3)H tautomeric form of this compound nih.govresearchgate.net. This process happens rapidly, within subpicoseconds and picoseconds following photo-excitation nih.govresearchgate.net. The solvent environment, particularly solute-solvent hydrogen bonding, plays a crucial role in determining the tautomeric composition of this compound and influencing the pathways and dynamics of its deactivation processes nih.govresearchgate.net. The deactivation processes observed for this compound in solution are distinct from those of cytosine and this compound in the gas phase, primarily due to the involvement of different tautomeric forms nih.govresearchgate.net. These findings collectively demonstrate the high photo-stability of this compound in solution nih.govresearchgate.net.

Femtosecond Broadband Time-Resolved Fluorescence Spectroscopy

Femtosecond broadband time-resolved fluorescence (fs-TRF) spectroscopy is a powerful technique for investigating ultrafast excited-state dynamics, providing high temporal resolution to capture rapid processes occurring on the femtosecond timescale nih.govresearchgate.netresearchgate.netcolab.ws. Applied to this compound, fs-TRF, often combined with transient absorption spectroscopy, has been instrumental in unveiling its ultrafast excited state dynamics nih.govresearchgate.netresearchgate.netcolab.ws.

These studies have provided direct evidence for rapid internal conversion pathways nih.govresearchgate.net. The transient fluorescence decay of related nucleobases studied with fs-TRF can be characterized by a wavelength-independent lifetime, indicating rapid deactivation acs.org. The broad spectra observed in fs-TRF experiments can closely resemble steady-state fluorescence spectra acs.org.

Transient Absorption Spectroscopy

Transient absorption (TA) spectroscopy is a complementary ultrafast technique that probes the absorption of transient species formed after photoexcitation, including excited states and photoproducts nih.govresearchgate.netresearchgate.netcolab.wsstfc.ac.ukmdpi.com. This method can detect optically dark states that are not accessible via fluorescence techniques, offering a more comprehensive picture of the deactivation processes acs.org.

Studies on this compound have utilized transient absorption spectroscopy, often in conjunction with femtosecond time-resolved fluorescence, to investigate its excited state dynamics in various solvents nih.govresearchgate.netresearchgate.netcolab.ws. These experiments contribute to understanding the non-radiative decay pathways and the influence of the solvent environment nih.govresearchgate.net. The evolution of transient absorption spectra over time provides information about the kinetics of the involved species researchgate.net. For example, transient absorption spectroscopy has been used to monitor processes like vibrational relaxation of the ground state, the presence of excited states, and the formation of new species like tautomers in nucleobase derivatives stfc.ac.uk.

Advanced Spectroscopic Techniques

Beyond the more common fluorescence and transient absorption methods, advanced spectroscopic techniques offer even deeper insights into the electronic and vibrational structure of molecules like this compound, particularly in the gas phase or under specific conditions.

Resonant Two-Photon Ionization (R2PI) Spectroscopy

Resonant Two-Photon Ionization (R2PI) spectroscopy is a sensitive technique typically applied to molecules in the gas phase, often in a supersonic jet, to obtain high-resolution electronic spectra and study excited-state dynamics free from solvent effects acs.orgnih.govresearchgate.netacs.orgresearchgate.net. In R2PI, a molecule absorbs one photon to reach an excited electronic state, and then absorbs a second photon to ionize. By scanning the wavelength of the first photon and detecting the resulting ions, a spectrum of the excited states can be obtained.

R2PI spectroscopy has been used to study this compound, providing information about its S0 → S1 electronic transition acs.orgnih.govresearchgate.netacs.org. These studies can reveal details about the different tautomeric forms present in the gas phase and their respective excited-state dynamics acs.orgnih.govresearchgate.netacs.org. For instance, R2PI spectra of this compound have been presented, along with pump-probe results on its tautomers acs.orgnih.govresearchgate.net. Research indicates that the excited-state dynamics of the Watson-Crick tautomeric form of this compound can exhibit a single excited-state decay with a specific rate acs.orgnih.govresearchgate.net. Comparisons have also been made between the excited-state dynamics of this compound and canonical nucleobases like cytosine and guanine (B1146940) using R2PI and pump-probe techniques acs.orgnih.govresearchgate.netresearchgate.net.

Computational and Theoretical Investigations of Isocytosine Chemistry

Quantum Chemical Methodologies for Electronic Structure and Energetics

A range of quantum chemical methods are applied to study Isocytosine (B10225), each offering different levels of accuracy and computational cost. These methods provide insights into the optimized geometries, electronic energies, and other molecular properties of this compound tautomers.

Density Functional Theory (DFT) Calculations (e.g., B3LYP, TD DFT)

Density Functional Theory (DFT) is a widely used method for studying the electronic structure and energetics of molecular systems like this compound. DFT calculations have been employed to investigate the tautomerism of this compound and its derivatives. Studies using DFT, such as those employing the B3LYP functional with basis sets like 6-311++G(2df,2pd) or 6-31+G(d,p), have confirmed that certain tautomers, specifically 1,2-I and 2,3-I, have the lowest energy, with the 2,3-I tautomer generally being the most stable. nih.govmdpi.com DFT calculations have also been used to study the electronic effects of substituents on the stability of rare tautomers of this compound. nih.govmdpi.comnih.govresearchgate.net Time-Dependent DFT (TD-DFT) methods are utilized to study the excited states of this compound tautomers, providing insights into photo-induced processes and tautomerization mechanisms involving excited states. dergipark.org.trdergipark.org.trsrce.hr

Ab Initio Methods (e.g., Hartree-Fock, MP2)

Ab initio methods, which are based on first principles without empirical parameters, are also applied to this compound. Hartree-Fock (HF) calculations, often with basis sets like 6-31G*, have been used to study hydrogen-bonded complexes of this compound, particularly in the context of base pairing. acs.orgacs.org Higher-level ab initio methods, such as second-order Møller-Plesset perturbation theory (MP2), are frequently employed to include electron correlation effects, which are important for accurately describing the relative energies of tautomers. acs.orgacs.orgcapes.gov.brnih.govsci-hub.secuni.czresearchgate.net MP2 calculations, sometimes combined with larger basis sets or corrections for basis set superposition error (BSSE), provide more refined energy differences between tautomeric forms. acs.orgacs.org Studies have shown that MP2 calculations can yield relative energies that are close to those obtained with higher-level correlated methods. cuni.cz

Coupled Cluster Methods (e.g., CC2)

Coupled Cluster (CC) methods offer a systematically improvable approach to include electron correlation and are considered among the most accurate quantum chemical methods. While computationally more demanding than DFT or MP2, CC methods provide a high level of accuracy for calculating electronic structures and energies. CC methods, including those with single and double excitations (CCSD) and perturbative triple excitations (CCSD(T)), are used to obtain highly accurate relative energies of tautomers, which can serve as benchmark data for evaluating the performance of more approximate methods like DFT and MP2. nih.govcuni.cznih.govresearchgate.netacs.orgresearchgate.net The CC2 method, an approximation to CCSD, is also used and is considered fairly accurate for excited states dominated by single excitations. researchgate.net Coupled cluster methods combined with solvation models are also being developed and applied to study molecules in solution. nih.gov

Multi-Reference Quantum Chemical Calculations (e.g., CASSCF, XMS-CASPT2)

Multi-reference quantum chemical methods are necessary when a single electronic configuration is not sufficient to describe the molecular system accurately, such as in cases involving excited states or bond breaking. Methods like Complete Active Space Self-Consistent Field (CASSCF) and its variations, such as XMS-CASPT2 (Extended Multi-State Complete Active Space Perturbation Theory to second order), are used to study the excited-state dynamics and phototautomerism of this compound. rsc.orgresearchgate.netresearchgate.net These methods are particularly important for investigating reaction pathways involving conical intersections, which play a crucial role in the ultrafast radiationless deactivation of excited states. dergipark.org.trdergipark.org.trsrce.hr Multi-reference calculations can provide a more accurate description of the potential energy surfaces involved in photo-induced tautomeric conversions. rsc.orgresearchgate.net

Theoretical Analysis of Tautomeric Stability and Energy Barriers

Theoretical studies provide detailed insights into the relative stabilities of different this compound tautomers and the energy barriers that govern their interconversion. This is fundamental to understanding which forms are likely to exist under various conditions.

Relative Energies of this compound Tautomers in Gas Phase and Solvated Environments

This compound is known to exist in several tautomeric forms, arising from the migration of protons. Theoretical calculations consistently show that in the gas phase, the amino-oxo tautomers (specifically the 2,3-I and 1,2-I forms) are the most stable. nih.govmdpi.com Other tautomers, such as the enol (2,4-I) and imino (1,3-I) forms, are found to have higher energies, although some can still be relatively stable. nih.govmdpi.com

The relative stability of tautomers can change significantly in different environments due to solute-solvent interactions, particularly in polar solvents like water. Solvation effects are often modeled using continuum models like the Polarizable Continuum Model (PCM) or implicit solvation models, as well as explicit inclusion of solvent molecules. dergipark.org.trdergipark.org.trsrce.hracs.orgsci-hub.secuni.czresearchgate.net Studies have shown that solvation can alter the relative energy order of tautomers compared to the gas phase. cuni.czresearchgate.netresearchgate.net For instance, while the 2,3-I tautomer is generally the most stable in the gas phase, the relative energies of other tautomers can be affected by the solvent environment. nih.govmdpi.comsrce.hr

Theoretical calculations also determine the energy barriers for the interconversion between different tautomers. These barriers dictate the kinetics of tautomerization. Studies using DFT and other methods have investigated both intramolecular proton transfer and solvent-assisted proton transfer mechanisms. dergipark.org.trdergipark.org.trsrce.hrnih.gov The presence of water molecules can significantly reduce the energy barriers for tautomeric conversion, acting as a catalyst for proton transfer. dergipark.org.trdergipark.org.trsrce.hrnih.govtubitak.gov.tr

Here is a representative table summarizing some theoretical findings on relative tautomer energies:

TautomerRelative Energy (kJ/mol) - Gas Phase (B3LYP/6-311++G(2df,2pd)) nih.govmdpi.comRelative Energy (kJ/mol) - Water (PCM) srce.hr
2,3-I0.00.0
1,2-ILow (e.g., ~5-10 kJ/mol)Low (e.g., ~9.4 kJ/mol)
2,4-IRelatively low (e.g., ~20 kJ/mol)Not explicitly listed in source, but generally higher
1,3-IHigher (e.g., >21 kJ/mol)Relatively high (e.g., ~10.7 kJ/mol for tautomer B, which is imino) srce.hr
OtherHigher (e.g., >60 kJ/mol)Higher

Note: Specific relative energy values can vary depending on the computational method and basis set used. The values in the table are illustrative based on the cited sources.

Theoretical studies on energy barriers for proton transfer in this compound, both intramolecular and intermolecular (e.g., water-assisted), provide crucial information about the dynamics of tautomerization. dergipark.org.trdergipark.org.trsrce.hrnih.govnih.govtubitak.gov.tr These calculations help explain the observed tautomeric equilibrium in different phases and the potential for tautomeric shifts to occur under various conditions.

Intramolecular and Intermolecular Proton Transfer Energy Barriers

Proton transfer processes, both within a single this compound molecule (intramolecular) and between this compound and other species (intermolecular), are crucial for understanding its tautomerism and interactions. Computational studies have focused on determining the energy barriers associated with these transfers.

Theoretical investigations have shown that intramolecular proton transfer in this compound can occur, leading to different tautomeric forms. The energy barriers for these processes in the gas phase are generally higher compared to intermolecular proton transfer reactions. nih.gov For example, Gaussian-4 (G4) computations estimated an energy barrier of approximately 25 kJ/mol for a tautomerization process in a related compound, which is consistent with experimental observations. uc.pt

Intermolecular proton transfer involving this compound has also been extensively studied, particularly in the context of its interactions with other molecules like water and lactic acid. Studies on hydrogen-bonded complexes between this compound tautomeric forms and R/S-lactic acid at the B3LYP and HF levels of theory with the 6-31+G(d) basis set estimated intermolecular proton transfer energy barriers that are several times lower than those for intramolecular proton transfers in the gas phase. nih.gov The energy barriers for tautomerizations involving the carboxylic hydrogen atom of lactic acid were found to be significantly lower than those where the hydroxyl group of lactic acid assists the proton transfer. nih.gov

In the excited state, the energy barriers for proton transfer can be significantly reduced. For instance, along the 1πσ* excited-state reaction path, tautomerization can occur through a much lower energy barrier of 0.535 eV. dergipark.org.tr

Simulation of Molecular Interactions and Solvation Effects

Computational methods are vital for simulating how this compound interacts with its environment, particularly in solution. Solvation effects can significantly influence the structure, stability, and reactivity of this compound and its complexes.

Specific Solvation Effects on this compound-Cytosine Complexes

Studies using ab initio quantum chemical methods have investigated the specific solvation effects on hydrogen-bonded complexes formed between this compound and cytosine (iCC complexes). acs.org These studies modeled the water solution by explicitly including different numbers of water molecules, forming the first coordination sphere around the base pair. acs.org

Inclusion of solvent molecules can have crucial effects on both the geometries and relative stabilities of these complexes. For example, studies involving six water molecules showed that the complexes become strongly nonplanar, whereas with four or fewer water molecules, only a slight deviation from planarity is observed. acs.org Furthermore, the relative stability order of the complexes can change depending on the number of explicit water molecules included in the model. acs.org The zwitterionic form of the this compound-cytosine complex was found to become the second most stable species after the Watson-Crick like pair when six water molecules were included. acs.org

The experimental free-energy changes associated with the formation of this compound dimers and complexes in solution contain contributions from both the complex formation and the rearrangement of the solvation shell. researchgate.net Computational studies, often at the DFT level, are used to estimate the latter contribution by comparing calculated free-energy changes for complex formation with experimental data. researchgate.net

Modeling Water-Assisted Proton Transfer Mechanisms

Water molecules can act as catalysts for proton transfer reactions involving this compound, significantly altering the reaction mechanisms and energy barriers. dergipark.org.trnih.gov Computational modeling has been used to investigate these water-assisted proton transfer mechanisms.

Studies have shown that the presence of a water molecule can drastically reduce the energy barrier for proton transfer in both the ground and excited states of this compound. dergipark.org.tr For instance, a more probable mechanism for photo-induced oxo-hydroxy tautomerism in this compound involves an excited-state hydrogen transfer supported by a water molecule as a catalyst, occurring along the 1ππ* excited-state reaction pathway. dergipark.org.trdergipark.org.tr This water-assisted mechanism was found to drastically reduce the energy barrier in both the ground and excited states. dergipark.org.tr

Theoretical investigations using methods like B3LYP/aug-cc-pVDZ in a water surroundings model (PCM) have been employed to study water-assisted hydrogen transfer. dergipark.org.tr These studies involve optimizing the structures of hydrogen-bonded complexes of this compound tautomers with one water molecule and locating the transition state of the intermolecular proton transfer. dergipark.org.tr

Excited State Dynamics and Photostability Simulations

Computational studies are essential for understanding the excited-state behavior of this compound, including how it dissipates energy after absorbing UV light, which is crucial for its photostability.

Identification of Conical Intersections (S0/S1)

Conical intersections (CIs) are key points on potential energy surfaces where two electronic states become degenerate, facilitating rapid non-radiative decay from an excited state to a lower-lying state, including the ground state (S0). Computational methods are used to identify and characterize these intersections in this compound.

Studies on the photo-induced tautomerism of this compound in aqueous solution have investigated mechanisms involving consecutive dissociation and association of a proton through conical intersections between the S0 and S1 states. dergipark.org.trdergipark.org.tr The structures of these S0/S1 conical intersections have been located using theoretical methods like B3LYP/aug-cc-pVDZ in the gas phase. dergipark.org.tr These intersections can occur along excited-state reaction pathways, such as the 1πσ* state, allowing for internal conversion to the ground state. dergipark.org.trsrce.hr

The nonadiabatic dynamics of keto this compound in the gas phase, investigated using methods like SA-CASSCF and ADC(2), highlights the relevance of several conical intersections to its nonadiabatic decay. researchgate.netresearchgate.net These include intersections related to ring deformation and C=O stretching. researchgate.net The contribution of these CIs to the decay is dependent on the electronic structure methods used in the simulations. researchgate.net

Nonradiative Deactivation Pathways and Internal Conversion Mechanisms

Computational simulations have revealed the mechanisms by which this compound deactivates from its excited states without emitting light (nonradiative deactivation), primarily through internal conversion (IC).

Ultrafast excited-state dynamics studies have provided evidence for highly efficient nonradiative mechanisms in this compound. researchgate.netnih.gov Internal conversion from the ππ* state of the keto-N(3)H form of this compound has been observed to occur within subpicoseconds and picoseconds following photo-excitation. researchgate.netnih.gov

The dominant photorelaxation pathways for this compound tautomers can involve ring-puckering (on the ππ* surface) and C=O stretching/N-H tilting (on the nπ* surface). researchgate.netrsc.org These pathways lead to internal conversion to the ground state. researchgate.netresearchgate.net

Computational studies, such as those using the CC2 level of theory, have proposed channels for the radiationless deactivation of repulsive excited states, like the 1πσ* state of the amino-oxo form of this compound, to the ground state of the amino-hydroxy tautomer. researchgate.net The excited-state lifetimes estimated from nonadiabatic dynamics simulations, using methods like SA-CASSCF and ADC(2), provide insights into the speed of these deactivation processes. researchgate.netresearchgate.net For example, lifetimes of around 1000 fs at the SA-CASSCF level and 250-350 fs at the ADC(2) level have been estimated for keto this compound in the gas phase. researchgate.netresearchgate.net

The role of the solvent, particularly solute-solvent hydrogen bonding, is crucial in determining the tautomeric composition and regulating the pathways and dynamics of these deactivation processes. researchgate.netnih.gov The deactivation processes of this compound in solution can be distinct from those in the gas phase due to the involvement of different tautomeric forms. researchgate.netnih.gov

Photoionization Mechanisms and Cationic Excited-State Relaxation

Computational and theoretical studies have provided significant insights into the photoionization mechanisms and subsequent cationic excited-state relaxation pathways of this compound (isoC). These investigations are crucial for understanding its photostability and potential behavior under UV and vacuum ultraviolet (VUV) radiation, particularly in the context of prebiotic chemistry and the selection of nucleobases for genetic material. segarra-marti.comresearchgate.netnih.gov

Photoionization involves the removal of an electron from a molecule upon absorption of high-energy radiation, leading to the formation of a radical cation. acs.orgwikipedia.orgaaup.edu In the case of this compound, theoretical studies have explored the photoionization mechanisms for its different tautomeric forms, primarily the keto and enol tautomers. segarra-marti.comnih.gov

Upon photoionization, this compound forms a cationic species in an excited electronic state. The subsequent relaxation from these excited cationic states to the cationic ground state is a key process influencing the molecule's photostability. segarra-marti.comresearchgate.net Computational studies, often employing methods like CASSCF and XMS-CASPT2, have been used to map the potential energy surfaces of these cationic excited states and identify deactivation pathways, including conical intersections. nih.govresearchgate.netresearchgate.net

Research indicates that while the UV-photoinduced mechanisms of this compound are similar to those of cytosine, suggesting comparable photostability in the neutral excited state manifold, differences emerge when considering photoionization in the cationic manifold. segarra-marti.com Specifically, theoretical work has shown that keto-isocytosine cation can exhibit sizeable energy barriers that hinder excited-state relaxation, potentially leading to longer lifetimes for these excited cationic states compared to cytosine cation, which shows barrierless deactivation profiles. segarra-marti.comresearchgate.netnih.gov This difference in cationic excited-state relaxation dynamics has been hypothesized to potentially play a role in the selection of cytosine over this compound during prebiotic evolution. segarra-marti.comresearchgate.net

The enol tautomer of this compound cation, in contrast to the keto form, appears to behave more similarly to cytosine cation, exhibiting barrierless deactivation pathways despite structural differences. segarra-marti.com This highlights the complex structure-reactivity relationships in these cationic systems. segarra-marti.com

Computational studies have also investigated the effects of ionization on prototropic conversions in this compound, showing that positive ionization (one-electron oxidation) significantly influences tautomeric preferences and acid-base properties. acs.org Ionization energies are dependent on the localization of labile protons, and tautomeric equilibria in ionized this compound are strongly influenced by the environment. acs.org

Different theoretical methods, such as TD-DFT, CASSCF, and ADC(2), have been applied to study the excited-state dynamics of this compound, providing insights into potential energy surfaces, conical intersections, and estimated excited-state lifetimes in both the gas phase and solution. dergipark.org.trlboro.ac.uknih.govresearchgate.netrsc.org These calculations help to elucidate the non-radiative deactivation mechanisms, such as internal conversion from ππ* states. nih.govresearchgate.net

While specific detailed data tables directly focusing only on cationic excited-state relaxation energies and barriers for different this compound tautomers from the provided search results are limited, the research findings consistently point to the presence of energy barriers in the relaxation of keto-isocytosine cation that are less prominent or absent in cytosine cation and enol-isocytosine cation. segarra-marti.comresearchgate.netnih.gov

Based on the search results, a conceptual representation of relative relaxation barrier heights for the cationic excited states of this compound tautomers compared to cytosine can be inferred:

Conceptual Relative Barrier Heights for Cationic Excited-State Relaxation

SpeciesRelative Barrier Height
Keto-Isocytosine CationHigher
Enol-Isocytosine CationLower (Barrierless)
Cytosine CationLower (Barrierless)

Note: This table represents a qualitative summary based on the research findings indicating the presence or absence of significant energy barriers in the cationic excited-state relaxation pathways. segarra-marti.comresearchgate.netnih.gov

Supramolecular Assemblies and Hydrogen Bonding Networks of Isocytosine

Fundamental Hydrogen Bonding Motifs

The hydrogen bonding patterns of isocytosine (B10225) are central to its self-assembly behavior. These motifs dictate how individual molecules associate to form larger structures.

Self-Complementary Hydrogen Bonding Patterns (e.g., Three-Point Recognition Synthons)

This compound can exhibit self-complementary hydrogen bonding, allowing it to form homodimers. In the solid state, this compound can exist in different tautomeric forms. researchgate.net The 3H-ketoamino tautomer, which is more stable in polar solvents, can undergo base pairing in a Watson-Crick manner with isoguanine (B23775). mdpi.com In the crystal structure of solid this compound, a basic structural motif involves a triply hydrogen-bonded adduct of two tautomers in a 1:1 ratio, demonstrating Watson-Crick-like base pairing between the tautomers themselves. researchgate.net This self-pairing can be described as a three-point recognition synthon, similar to the DAA/ADD pattern observed in Watson-Crick base pairs, involving three hydrogen bonds. mdpi.com The robustness of these supramolecular architectures based on three-point recognition synthons contributes to the structural properties of this compound assemblies. mdpi.comresearchgate.net

Watson-Crick Analogous Base Pairing (this compound-Isoguanine, this compound-Cytosine)

This compound is notably recognized for its ability to form a non-standard base pair with isoguanine (isoG:isoC). nih.govglenresearch.com This pairing is analogous to the natural guanine-cytosine (G:C) base pair, also forming three hydrogen bonds. nih.gov The hydrogen bonding pattern in the this compound-isoguanine pair is distinct from the natural A-T and C-G pairs. glenresearch.com This isoG:isoC base pair has been explored for expanding the genetic alphabet of DNA. nih.govglenresearch.com Studies have investigated the stability of this base pair, noting that the 5-methyl derivative of this compound (isoCMe) has been used due to the lower stability of this compound under alkaline conditions. nih.gov The isoguanine-isocytosine base pair has been reported to be more stable than the canonical adenine-thymine or guanine-cytosine pairs. nih.gov

While the primary analogous pairing is with isoguanine, this compound can also interact with cytosine. In co-crystals of 5-fluorocytosine (B48100) and this compound monohydrate, molecules of 5-fluorocytosine and this compound form almost coplanar Watson-Crick-like base pairs through DAA/ADD hydrogen bonding interactions. mdpi.comresearchgate.net This demonstrates that complementary binding can facilitate the crystallization of specific tautomers. mdpi.com

Self-Assembly Phenomena and Ordered Architectures

The directional nature of this compound's hydrogen bonding leads to various self-assembled structures, ranging from one-dimensional chains to discrete polygonal assemblies. rsc.orgunibo.it

One-Dimensional (1D) Ribbon-like Supramolecular Structures

This compound and its derivatives can self-assemble into one-dimensional ribbon-like supramolecular structures. unibo.itsocietechimiquedefrance.fr This type of assembly is driven by specific hydrogen bonding patterns that promote linear extension of the molecular arrangement. The 2-amino-4(1H)-pyrimidone (this compound) ring system has been explored for the supramolecular synthesis of hydrogen-bonded rod and layered organic materials, leveraging its ability to form complementary hydrogen-bonding patterns in one dimension. researchgate.net

Two-Dimensional (2D) Networks and Layered Organic Materials

Beyond 1D structures, this compound can also form two-dimensional networks and layered organic materials through extensive hydrogen bonding. researchgate.net The complementary hydrogen bonding patterns of the this compound ring system are advantageous for generating 2D molecular networks. researchgate.netcore.ac.uk In co-crystals of 5-fluorocytosine and this compound monohydrate, hydrogen bonding interactions, including those involving water molecules, contribute to the formation of a three-dimensional polymeric structure, which can be viewed as interconnected two-dimensional networks. mdpi.comresearchgate.net Ribbons formed by hydrogen-bonded pairs are further connected by water molecules, favoring the formation of a two-dimensional network. mdpi.comresearchgate.net

Discrete Polygonal Assemblies (Trimers, Tetramers, Pentamers, Hexamers)

This compound-based molecules can self-assemble into discrete polygonal architectures. Studies on a platinum(II) complex incorporating this compound moieties have shown the formation of various cyclic assemblies, including trimers, tetramers, pentamers, and hexamers, stabilized by hydrogen bonding between the this compound groups. rsc.orgrsc.orgnih.govwindows.net These polygonal motifs were observed at the solution/graphite interface. rsc.orgrsc.orgresearchgate.net The formation of hexameric and half-hexameric motifs was found to be thermodynamically favored, although other polygonal structures were also observed. rsc.org The self-assembly of these discrete architectures is driven by intermolecular hydrogen bonds between the this compound moieties. rsc.orgresearchgate.net

Macrocyclic Self-Assembled Structures

This compound derivatives have been shown to form discrete polygonal supramolecular architectures, including trimers, tetramers, pentamers, and hexamers, through hydrogen bonding interactions between this compound moieties. rsc.orgrsc.org Studies using scanning tunneling microscopy (STM) have revealed the structure of these assemblies at the solid/liquid interface. rsc.orgrsc.org For instance, a Pt(II) complex incorporating this compound units was observed to form hexameric and half-hexameric motifs stabilized by specific hydrogen bonding patterns, such as O(3)⋯H–N(6) and N(4)⋯H–N(5) interactions between this compound groups. rsc.org The formation of these macrocyclic structures is influenced by factors such as the strength of association energy and steric hindrance from attached groups. rsc.orgunibo.it Functionalization of this compound with different side chains can steer the self-assembly towards either ribbon-like or cyclic hexameric structures. unibo.it

Chiral Hydrogen-Bonded Supramolecular Tubular Polymers

This compound tautomers can self-assemble in orthogonal directions, leading to the formation of tubular hydrogen-bonded polymers. lu.sed-nb.infonih.gov A strategy involving the self-assembly of this compound tautomers embedded in chiral C2-symmetric bicyclic frameworks has been developed to create tubular polymeric structures with large internal cavities. lu.sed-nb.inforesearchgate.net This approach utilizes the two-directional aggregation capability of this compound units. d-nb.info These molecular tubes can possess large internal diameters and can be functionalized for various applications, including the encapsulation of molecules like fullerenes. lu.sed-nb.infoacs.org The dynamic nature of these hydrogen-bonded systems allows for structural rearrangements, such as the transition from an octameric tube to a tetrameric inclusion complex upon guest encapsulation, accompanied by a switch in the hydrogen-bonding mode. acs.org

Co-crystallization and Isomorphism Studies

Co-crystallization studies involving this compound highlight the role of hydrogen bonding and tautomerism in the formation of solid-state molecular complexes.

Isomorphic and Isostructural Co-crystals of Pyrimidine (B1678525) Nucleobases (e.g., 5-Fluorocytosine/Isocytosine Monohydrate)

The co-crystallization of 5-fluorocytosine and this compound monohydrate represents a significant example of isomorphic and isostructural behavior among binary co-crystals of pyrimidine nucleobases. mdpi.comuniroma1.itsciprofiles.comresearchgate.netacs.org Prior to this discovery, no such examples among natural or modified pyrimidine nucleobases had been widely reported. mdpi.comuniroma1.itsciprofiles.comresearchgate.net

In the co-crystal of 5-fluorocytosine/isocytosine monohydrate (C₄H₄FN₃O·C₄H₅N₃O·H₂O), 5-fluorocytosine is present as the 1H-ketoamino tautomer, while this compound is in its 3H-ketoamino tautomeric form. mdpi.comresearchgate.net These molecules form nearly coplanar Watson-Crick (WC) base pairs through nucleobase-to-nucleobase DAA/ADD hydrogen bonding interactions. mdpi.comresearchgate.net This complementary binding facilitates the crystallization of specific tautomers. mdpi.comresearchgate.net Additional hydrogen bonds involving the water molecule contribute to a three-dimensional polymeric structure. mdpi.comresearchgate.net

The isostructurality observed between the 5-fluorocytosine/isocytosine monohydrate co-crystal and the 5-fluorocytosine/5-fluorothis compound monohydrate molecular complex, which differs only by an H/F substitution at the C5 position of this compound, is attributed to the robustness of the supramolecular architectures based on three-point recognition synthons. mdpi.comsciprofiles.com This isostructurality is maintained because the H/F substitution at C5 does not directly participate in the key hydrogen bonding interactions responsible for the core supramolecular arrangement. mdpi.comsciprofiles.com

Detailed research findings from X-ray diffraction analysis confirm the structural similarities in the solid-state organization of molecules in these co-crystals. mdpi.comuniroma1.itsciprofiles.com Hirshfeld surface analysis can be used to quantify the contribution of different intermolecular interactions, such as O⋯H/H⋯O, N⋯H/H⋯N, and C⋯H/H⋯C contacts, to the crystal packing. mdpi.com

Influence of Tautomerism on Co-crystal Formation

Tautomerism in this compound significantly influences its ability to form co-crystals by affecting the available hydrogen bond donors and acceptors. This compound can exist in different tautomeric forms in the solid state, and the specific tautomer present can dictate the resulting intermolecular interactions and crystal packing. mdpi.comresearchgate.net The ability of this compound to form intermolecular complexes with either its 1H or 3H-ketoamino tautomer in the solid state is well-established. mdpi.com

In the context of co-crystallization, the preferred tautomeric form of this compound can be stabilized through complementary hydrogen bonding with the co-former molecule. As seen in the 5-fluorocytosine/isocytosine monohydrate co-crystal, the formation of WC-like base pairs between the 1H-ketoamino tautomer of 5-fluorocytosine and the 3H-ketoamino tautomer of this compound demonstrates how specific tautomer combinations are favored in co-crystal formation due to complementary binding. mdpi.comresearchgate.net This highlights how tautomerism is not merely an intrinsic property of this compound but can be directed by the co-crystallization environment and the hydrogen bonding capabilities of the co-former.

The influence of tautomerism on co-crystal formation is a critical aspect of crystal engineering, particularly for molecules like this compound that exhibit significant tautomeric variability. researchgate.net Understanding and controlling the tautomeric state can be key to designing and predicting the formation of specific co-crystal structures with desired properties.

Coordination Chemistry of Isocytosine with Metal Ions

Ligand Properties and Metal Binding Sites (e.g., N1, N3)

Isocytosine (B10225) exists in solution as major tautomers, primarily the keto form with a proton on N1 and the keto form with a proton on N3 nih.govacs.org. Both tautomers are present in roughly equal amounts in water nih.govacs.org. As a ligand, this compound can coordinate to metal ions through its nitrogen and oxygen atoms. Research indicates that potential binding sites include N1, N3, N4 (exocyclic amino group), and O4 (carbonyl oxygen) researchgate.netrsc.orgjst.go.jp.

Studies with Pd(II) and Pt(II) am(m)ine species, such as (dien)Pd(II), (dien)Pt(II), and trans-(NH₃)₂Pt(II), have revealed a distinct preference for the N3 site of this compound nih.govacs.org. This preference for N3 binding has been determined through techniques like ¹H NMR spectroscopy nih.govacs.orgacs.org. While intramolecular hydrogen bonding between the this compound tautomers and co-ligands on the metal might contribute to this preference, computational studies suggest that the inherently stronger Pt-N3 bond is a more significant factor favoring complexation at N3 nih.gov.

However, other binding modes have also been observed depending on the metal ion and the specific this compound derivative. For instance, studies with a substituted this compound derivative and Zinc(II) (Zn(II)) showed monodentate coordination via the carbonyl oxygen (O4) rsc.org. With Copper(II) (Cu(II)), coordination through the N3 atom of the pyrimidine (B1678525) ring and the amino nitrogen atoms of hydrazino groups in a substituted this compound derivative has been reported jst.go.jp. Another study with copper(II)-Schiff base complexes indicated that while cytosine derivatives interact via N3, the this compound ligand yielded an N1-complex researchgate.net. Furthermore, a 2,4-diamino-6-hydroxypyrimidine (B22253) (6-aminothis compound) ligand was found to form a ternary complex via the exocyclic oxygen O4 researchgate.net.

Formation and Characterization of this compound-Metal Complexes (e.g., Pd(II), Pt(II))

This compound forms complexes with various metal ions, and these complexes are characterized using a range of spectroscopic and analytical techniques. The formation of complexes with Pd(II) and Pt(II) has been investigated using methods like ¹H NMR spectroscopy to identify the different species formed depending on the pD of the solution nih.govacs.org.

For example, reactions of (dien)Pd(II) with this compound on an NMR scale showed the presence of different species identified by the pD dependence of the this compound resonances acs.org. Similarly, analogous reactions with (dien)Pt(II) also showed multiple sets of resonances depending on the solution's pD acs.org.

Dinuclear species, such as [(dienM)₂(IC-N1,N3)]³⁺ where M is Pd(II) or Pt(II), have been formed and isolated as perchlorate (B79767) salts and structurally characterized nih.gov.

Characterization techniques commonly employed for metal complexes, including those of this compound, involve elemental analysis, UV-Vis, IR, NMR, and mass spectrometry mdpi.comnih.govmdpi.com. X-ray diffraction is a crucial technique for determining the crystal and molecular structure of these complexes, providing precise details about the metal coordination environment and the binding sites of the this compound ligand nih.govacs.orgrsc.orgjst.go.jpnih.gov.

Influence of Metal Coordination on this compound Tautomerism

Metal coordination can influence the tautomeric equilibrium of this compound. While this compound exists as a mixture of tautomers in solution, the binding preference of metal ions like Pd(II) and Pt(II) for the N3 site suggests that complexation can favor specific tautomeric forms or binding modes nih.govacs.org.

For instance, the preferential coordination of the N3 site by Pd(II) and Pt(II) indicates that these metals interact more strongly with the tautomer where N3 is available for binding nih.govacs.org. In strongly acidic media, a Pt(II) complex of the N3-bound tautomer ([Pt(dien)(ICH-N3)]²⁺) can be converted to a complex where the metal is bound to the N1 site ([Pt(dien)(ICH-N1)]²⁺), corresponding to the Pt(II) complex of the N1-protonated tautomer nih.gov.

Computational studies, such as Density Functional Theory (DFT) calculations, are used to understand the relative stabilities of different linkage isomers and the influence of metal coordination on the this compound structure and tautomerism nih.gov. These calculations can support experimental findings regarding binding preferences and the factors driving them nih.gov.

Structural and Electronic Properties of Metal-Isocytosine Complexes

The structural and electronic properties of metal-isocytosine complexes are determined by the nature of the metal ion, its oxidation state, the binding mode of this compound, and the presence of other ligands.

Crystal structure analysis provides detailed geometric parameters, including bond lengths and angles, around the metal center and within the coordinated this compound ligand nih.govjst.go.jpacs.org. For example, in the crystal structure of (dien)Pd(ICH-N3)₂, the Pd-N3 bond length was determined to be 2.029(3) Å acs.org. The angles around the Pd center in this square-planar complex deviate from ideal 90° and 180° angles, as expected due to the chelation by the dien ligand acs.org.

The electronic properties of metal complexes, including those with this compound, are influenced by the interaction between the metal d-orbitals and the ligand orbitals libretexts.orgnih.gov. For square planar d⁸ metal ions like Pd(II) and Pt(II), the d-orbital energy levels are split, with the dₓ²-y² orbital being the highest in energy libretexts.org. The coordination of ligands like this compound affects this splitting pattern.

Computational methods, such as ab initio calculations and Natural Bond Orbital (NBO) analysis, are employed to investigate the electronic structure, bonding, and stability of metal-isocytosine complexes nih.govacs.org. These calculations can provide insights into the reasons for observed binding preferences, such as the role of intramolecular hydrogen bonding or the strength of metal-ligand bonds nih.govacs.org. The calculations can also reveal structural details, such as the pyramidalization of the exocyclic amino group of this compound upon complexation nih.govacs.orgacs.org.

Electrochemical techniques, such as cyclic voltammetry, can be used to study the redox properties of metal-isocytosine complexes, providing information about their electronic behavior nih.govrsc.org.

Synthetic Strategies and Chemical Derivatization of Isocytosine

Classical and Established Synthetic Routes (e.g., Guanidine (B92328) and Malic Acid)

The foundational methods for synthesizing isocytosine (B10225) have been established for over a century, providing robust pathways to this important heterocyclic compound.

One of the most prominent classical syntheses involves the reaction of guanidine and malic acid . wikipedia.org In this process, malic acid is decarbonylated in the presence of concentrated sulfuric acid, which also acts as a condensing agent. This reaction forms 3-oxopropanoic acid as a transient intermediate in situ. This intermediate is highly reactive and not stable enough to be stored. The freshly formed 3-oxopropanoic acid then condenses with guanidine, leading to the formation of the this compound ring through a double elimination of water. wikipedia.org An experimental protocol involves the gradual addition of guanidine hydrochloride to fuming sulfuric acid, followed by the addition of finely pulverized malic acid. The mixture is heated to drive the reaction to completion. acs.org

Another well-established approach is the Wheeler and Johnson synthesis, first described in 1903. This method proceeds under alkaline conditions and involves the reaction of sodium ethyl formyl acetate (B1210297) with free guanidine in an aqueous solution. google.com However, this original process often resulted in an impure product that required extensive decolorizing, with yields ranging from 36-39%. google.com

Subsequent improvements to these classical methods have been developed to enhance yield and purity. An advancement on the Wheeler and Johnson alkaline method utilizes a guanidine salt, such as guanidine nitrate, in conjunction with a caustic alkali like sodium hydroxide. This generates "nascent" guanidine in situ, which exhibits greater reactivity and leads to significantly improved yields, reportedly reaching up to 70%. google.com This modification also mitigates the corrosion issues associated with the highly acidic conditions of the malic acid route. google.com

Table 1: Comparison of Classical this compound Synthetic Routes
MethodKey ReagentsReaction ConditionsReported YieldNotes
Guanidine/Malic AcidGuanidine, Malic AcidConcentrated/Fuming Sulfuric Acid, HeatVariableForms 3-oxopropanoic acid in situ. wikipedia.org
Wheeler & Johnson (Original)Guanidine, Sodium Ethyl Formyl AcetateAlkaline (Aqueous)36-39%Product requires extensive purification. google.com
Wheeler & Johnson (Improved)Guanidine Salt, Sodium Formyl Acetic Esters, Caustic AlkaliAlkaline~70%Generates more reactive "nascent" guanidine. google.com

Modern Methodologies for this compound Scaffold Construction

As chemical synthesis has advanced, so too have the methods for constructing the this compound core. Modern techniques offer greater efficiency, milder reaction conditions, and the ability to generate diverse libraries of substituted this compound derivatives.

Carbonylative Synthesis Approaches for this compound Analogues

Carbonylative synthesis, which involves the incorporation of a carbon monoxide (CO) moiety into a molecule, has emerged as a powerful tool for constructing heterocyclic compounds. Transition metal-catalyzed carbonylative reactions are particularly valued for their efficiency and atom economy. researchgate.net

This strategy has been successfully applied to the synthesis of this compound analogues. One such approach involves the palladium-catalyzed carbonylative coupling of α-chloroketones and guanidines. researchgate.net This method provides a direct route to substituted isocytosines, leveraging the versatility of palladium catalysis to form the core heterocyclic structure. These innovative reactions elegantly build the this compound ring system by incorporating a CO unit into readily available starting materials, highlighting a modern, efficient pathway to this class of compounds. researchgate.net

Derivatization Strategies for Supramolecular Engineering and Functionalization

The this compound scaffold serves as a versatile platform for further chemical modification, or derivatization, to create molecules with specific functions. These strategies are pivotal in the fields of supramolecular chemistry and medicinal chemistry.

In supramolecular engineering, this compound is a valuable building block due to its specific hydrogen bonding capabilities. It can form a complementary base pair with isoguanine (B23775), analogous to the Watson-Crick pairing in DNA. wikipedia.orgchemsrc.com This predictable hydrogen bonding is exploited to construct self-assembling nanostructured materials. taylorfrancis.com Derivatization of the this compound core allows for the fine-tuning of these supramolecular structures, influencing their stability, solubility, and functional properties, such as metal complex binding. wikipedia.orgtaylorfrancis.com

For functionalization, particularly in the development of new therapeutics, derivatization is key. For example, the synthesis of 5-fluorothis compound (a derivative of this compound) is of great interest due to its role as a prodrug in cancer therapy and its antifungal properties. creative-biolabs.com Various synthetic routes have been developed to introduce the fluorine atom at the C5 position, a critical modification for its biological activity. vcu.edu

Furthermore, this compound derivatives have been synthesized and investigated as potential antiviral agents. sigmaaldrich.com Research has shown that attaching various chemical groups to the this compound ring can lead to compounds with activity against viruses like Herpes simplex virus. sigmaaldrich.comresearchgate.net This involves strategies such as alkylation and aminomethylation at different positions on the pyrimidine (B1678525) ring to explore structure-activity relationships and optimize antiviral efficacy. sigmaaldrich.comresearchgate.net The ability to readily derivatize the this compound core makes it an attractive scaffold for fragment-based drug design and the development of inhibitors for various enzymes. rsc.org

Table 2: Examples of this compound Derivatization and Applications
Derivative ClassSynthetic StrategyApplication AreaReference
Nucleoside AnaloguesCoupling with modified sugar moietiesUnnatural nucleic acids, genetic systems nih.gov
5-Fluorothis compoundDirect fluorination or synthesis from fluorinated precursorsAntifungal agents, cancer therapy (prodrug) creative-biolabs.comvcu.edu
5,6-Disubstituted IsocytosinesAminomethylation (Mannich reaction), Chalcone formationAntiviral and cytotoxic agents researchgate.net
Metal ComplexesCoordination with various metal ionsSupramolecular materials, catalysis wikipedia.orgtaylorfrancis.com

Isocytosine in Unnatural Nucleic Acid Systems and Prebiotic Chemical Evolution

Integration as a Nucleobase in Hachimoji RNA and Other Expanded Genetic Alphabets

Isocytosine (B10225) has been successfully integrated as a nucleobase in expanded genetic alphabets, most notably in the creation of "hachimoji" DNA and RNA. wikipedia.orgglpbio.comchemsrc.commedchemexpress.com Hachimoji, meaning "eight letters" in Japanese, refers to genetic systems that utilize four unnatural nucleobases in addition to the four canonical ones, resulting in a total of eight building blocks. wikipedia.orgchemsrc.commedchemexpress.com In these systems, this compound typically pairs with its unnatural counterpart, isoguanine (B23775). wikipedia.orgglpbio.commedchemexpress.comnih.gov

The inclusion of this compound and isoguanine in hachimoji nucleic acids demonstrates the possibility of creating functional genetic polymers with an expanded information storage capacity. nih.govoup.comjst.go.jp This expansion is achieved by the formation of a third, orthogonal base pair (isoguanine-isocytosine) that can function alongside the natural A-T and G-C pairs in processes like replication and transcription. nih.govoup.comjst.go.jp Research has shown that DNA and RNA incorporating the isoguanine-isocytosine pair can be amplified by PCR and transcribed into RNA, although the efficiency and fidelity can vary depending on the specific polymerase and conditions used. nih.govjst.go.jp

Formation of Unnatural Base Pairs (e.g., Isoguanine-Isocytosine) in DNA/RNA Analogues

The isoguanine-isocytosine (isoG-isoC) base pair is a prime example of an unnatural base pair that has been extensively studied for its potential to expand the genetic alphabet. wikipedia.orgnih.govglenresearch.com This pair forms three hydrogen bonds, similar to the natural G-C pair, but with a different arrangement of hydrogen bond donors and acceptors. nih.govglenresearch.comnih.gov

Early research by Benner's group in 1989 demonstrated that the isoG-isoC pair could be recognized by polymerases in in vitro replication and transcription systems. nih.govjst.go.jp While the initial fidelity of the isoG-isoC pair in enzymatic replication was not fully satisfactory, subsequent modifications and the use of modified nucleotides or polymerases have shown improvements. nih.govjst.go.jpnih.gov For instance, studies have explored the use of 5-methyl-isocytosine (isoCMe) due to the reported instability of 2'-deoxyisocytidine under certain conditions. glenresearch.comnih.govigem.org The isoG:isoCMe pair has shown improved behavior in in vitro transcription and PCR amplification compared to the unmodified isoC pair. nih.govigem.org

The stability of the isoguanine-isocytosine base pair in DNA duplexes has also been investigated. One study reported that a modified isoguanine, 2-thio-isoguanine, paired with 5-methyl-isocytosine, showed similar stability to an adenine-thymine pair within a DNA duplex. nih.gov

The development of unnatural base pairs like isoG-isoC in DNA/RNA analogues contributes to the creation of semi-synthetic DNA (xenogenic DNA or XNA) and expands the possibilities for incorporating non-standard components into nucleic acids. igem.orgwikipedia.org

Implications for the Selection of Genetic Building Blocks in Prebiotic Times

The existence and properties of this compound have implications for hypotheses regarding the selection of the canonical set of nucleobases during prebiotic chemical evolution. The fact that this compound, an isomer of a canonical base, can form a stable base pair with isoguanine suggests that other, non-canonical nucleobases could have potentially served as building blocks for early genetic polymers. nih.govjst.go.jp

The study of unnatural base pairs, including isoguanine-isocytosine, provides a framework for understanding the minimal requirements for a functional genetic system and helps to evaluate why the natural set of bases was ultimately selected and conserved through evolution. nih.govjst.go.jp The challenges encountered in achieving high fidelity replication with some unnatural base pairs, such as the tautomerism issues observed with isoguanine, highlight potential chemical hurdles that might have influenced the evolutionary selection process. jst.go.jp The stability of base pairing, including resistance to hydrolysis and other degradation pathways, would have been a crucial factor in the persistence and propagation of early genetic information. glenresearch.comigem.org

The continued investigation into the properties of this compound and other non-canonical nucleobases under plausible prebiotic conditions provides valuable insights into the range of molecules that could have participated in the origins of life and the potential pathways that led to the emergence of the genetic code as we know it.

Enzymatic Biotransformations Involving Isocytosine

Isocytosine (B10225) Deaminases (ICDs)

This compound deaminases (ICDs) are a class of enzymes that catalyze the deamination of this compound into uracil (B121893) and ammonia. wwu.edu These enzymes are found in prokaryotes and fungi. wwu.eduwwu.edu The discovery of ICDs, particularly from metagenomic libraries of uncultivated soil bacteria, has opened avenues for their potential use in therapeutic strategies. wwu.edufrontiersin.org Unlike cytosine deaminases (CDs), which are well-known for deaminating cytosine and the prodrug 5-fluorocytosine (B48100) (5-FC), ICDs show specificity towards this compound and its analogs. frontiersin.orgnih.gov

Structural and Kinetic Characterization of Specific ICDs (e.g., URA4, URA3, VCZ)

Several this compound deaminases have been identified and characterized, including URA3, URA4, and VCZ. wwu.edufrontiersin.org These enzymes belong to the amidohydrolase superfamily, which is known for catalyzing the hydrolysis of a wide range of substrates, including nucleobases. frontiersin.org Structural studies, such as the determination of the crystal structure of URA4 and VCZ, provide insights into their catalytic mechanisms and substrate binding. wwu.edunih.gov

Kinetic characterization of URA3 and VCZ has shown their efficiency in converting this compound to uracil. frontiersin.org Their kinetic parameters (kcat and KM) for this compound have been determined. For VCZ, the kcat is approximately 1.64 s⁻¹, and the KM is around 1860 µM, resulting in a kcat/KM of approximately 8.8 x 10² M⁻¹s⁻¹. For URA3, the kinetic parameters for this compound are a kcat of roughly 2.00 s⁻¹, a KM of about 1085 µM, and a kcat/KM of approximately 1.8 x 10³ M⁻¹s⁻¹. frontiersin.org These values are comparable to those of some other deaminases. frontiersin.org

URA4 is another identified ICD, and its structural and kinetic characteristics have been subjects of research to understand its activity, including through the study of active site mutations. wwu.eduwwu.edu These studies aim to potentially enhance the enzyme's activity or modify its substrate specificity. wwu.edu

Table 1: Kinetic Parameters of URA3 and VCZ for this compound Deamination

EnzymeSubstratekcat (s⁻¹)KM (µM)kcat/KM (M⁻¹s⁻¹)
URA3This compound2.00 ± 0.151085 ± 1201.8 ± 0.1 × 10³
VCZThis compound1.64 ± 0.061860 ± 458.8 ± 0.3 × 10²

*Data derived from search result frontiersin.org.

Modulation of Enzyme Activity by this compound Derivatives

This compound derivatives have been investigated for their ability to modulate the activity of various enzymes. The this compound scaffold provides a structural basis for designing compounds with potential inhibitory or other regulatory effects on enzymatic processes.

This compound Scaffolds as Enzyme Inhibitors (e.g., Xanthine (B1682287) Oxidase Inhibition)

This compound and its derivatives have been identified as potential inhibitors of enzymes, including xanthine oxidase (XO). researchgate.netthieme-connect.comthieme-connect.comnih.gov Xanthine oxidase is an enzyme involved in the metabolism of purines, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and xanthine to uric acid. researchgate.netthieme-connect.comproteopedia.org Inhibition of XO is a therapeutic strategy for conditions like gout and hyperuricemia. researchgate.netthieme-connect.comnih.gov

Studies involving virtual screening and enzymatic assays have identified this compound-based compounds as novel scaffolds for XO inhibition. researchgate.netnih.govproteopedia.org Molecular docking studies have been conducted to understand the binding interactions of this compound analogs within the active site of xanthine oxidase. thieme-connect.comthieme-connect.com These studies aim to elucidate the structural requirements for effective XO inhibition by this compound derivatives and guide the design of more potent inhibitors. thieme-connect.comnih.gov The this compound scaffold can maintain key interactions within the xanthine-binding pocket of XO, which are important for its inhibitory activity. nih.gov

Beyond xanthine oxidase, this compound derivatives have also been explored for their inhibitory potential against other enzymes, such as BACE1, which is relevant in the context of Alzheimer's disease. rsc.orgrsc.org This highlights the versatility of the this compound scaffold in the design of enzyme modulators.

Q & A

Q. What spectroscopic methods are most effective for characterizing isocytosine’s tautomeric forms in solid and solution states?

Q. How should researchers design experiments to ensure this compound’s stability during synthesis and storage?

this compound is hygroscopic and sensitive to light. Synthesis protocols should prioritize anhydrous conditions and inert atmospheres. Storage requires airtight containers at ≤−20°C, with desiccants to prevent hydrolysis. Purity should be verified via HPLC (≥99% by area) and 1H NMR (e.g., singlet peaks for NH₂ groups at δ 6.5–7.0 ppm). Stability assays under varying pH (4–9) and temperature (4–37°C) are critical for applications in biological systems .

Q. What safety protocols are essential for handling this compound in laboratory settings?

this compound carries acute toxicity (H302: harmful if swallowed) and eye irritation (H319) risks. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles. Work areas should have fume hoods for powder handling. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Spills should be collected mechanically, avoiding aqueous washdown to prevent environmental contamination .

Advanced Research Questions

Q. How can this compound deaminases be optimized for targeted cancer gene therapy using 5-fluorothis compound?

this compound deaminases catalyze the conversion of 5-fluorothis compound to 5-fluorouracil, a chemotherapeutic agent. Researchers should:

  • Screen bacterial metagenomic libraries for thermostable deaminases using high-throughput fluorometric assays .
  • Engineer enzyme variants via site-directed mutagenesis (e.g., active-site residues like Asp130 and His62) to enhance substrate specificity.
  • Validate efficacy in vitro using cancer cell lines (e.g., HeLa) with LC₅₀ dose-response curves and in vivo xenograft models.

Q. What experimental approaches resolve contradictions in this compound’s photodynamic behavior across solvents?

Discrepancies in excited-state lifetimes (e.g., in water vs. acetonitrile) arise from solvent-dependent tautomer equilibria. A robust methodology includes:

  • Time-resolved fluorescence spectroscopy to track nanosecond-scale decay kinetics.
  • Transient absorption spectroscopy to identify triplet-state intermediates.
  • Quantum mechanical/molecular mechanical (QM/MM) simulations to model solvent interactions and energy barriers between tautomers .

Q. How can researchers leverage this compound’s structural analogs (e.g., cytosine, guanine) to probe prebiotic chemistry hypotheses?

this compound’s similarity to canonical nucleobases makes it a candidate for origin-of-life studies. Key steps include:

  • Abiotic synthesis simulations under prebiotic conditions (e.g., formamide/UV light) with product analysis via LC-MS.
  • Base-pairing studies using isothermal titration calorimetry (ITC) to measure binding affinity with complementary bases.
  • Ribozyme incorporation assays to test catalytic activity in RNA-like polymers .

Methodological Guidelines

What criteria define a well-structured research question for this compound-related studies?

Use the PICOT framework to ensure clarity and focus:

  • Population/Problem : Define the system (e.g., "this compound deaminases in E. coli").
  • Intervention/Indicator : Specify variables (e.g., "site-directed mutagenesis at residue X").
  • Comparison : Include controls (e.g., "wild-type enzyme activity").
  • Outcome : Quantify endpoints (e.g., "fold increase in 5-fluorouracil production").
  • Time : Set experimental duration (e.g., "24-hour incubation") .

Q. How should researchers address contradictory data in this compound tautomerism studies?

  • Perform replicate experiments under identical conditions.
  • Use multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity, temperature).
  • Cross-validate results with orthogonal techniques (e.g., XRD for solid-state vs. NMR for solution-state structures) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.